molecular formula C16H12F6N2O B1668168 BZAD-01

BZAD-01

Cat. No.: B1668168
M. Wt: 362.27 g/mol
InChI Key: YGOCAMFQDLFNQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BZAD-01 is a potent, selective, and orally active inhibitor of the NMDA NR2B subunit. It has a Ki value of 72 nM and is known for its ability to improve postural asymmetry and reduce apomorphine-induced rotation . This compound is primarily used in scientific research, particularly in the fields of neuroscience and neurodegenerative disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BZAD-01 involves several steps, starting with the preparation of the core structureThe reaction conditions typically involve the use of methanol and dimethyl sulfoxide (DMSO) as solvents, with ultrasonic assistance to enhance solubility .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is typically stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

BZAD-01 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methanol, DMSO, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and ultrasonic assistance to ensure complete reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of different oxidized derivatives of this compound .

Mechanism of Action

BZAD-01 exerts its effects by selectively inhibiting the NMDA NR2B subunit. This inhibition reduces the activity of NMDA receptors, which are involved in synaptic transmission and plasticity. The compound’s molecular targets include the NR2B subunit, and its pathways involve the modulation of calcium ion flow and neuronal signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BZAD-01 is unique due to its high selectivity and potency as an NMDA NR2B subunit inhibitor. Its oral activity and ability to improve postural asymmetry and reduce apomorphine-induced rotation make it a valuable tool in neuroscience research .

Properties

IUPAC Name

4-(trifluoromethoxy)-N'-[[2-(trifluoromethyl)phenyl]methyl]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F6N2O/c17-15(18,19)13-4-2-1-3-11(13)9-24-14(23)10-5-7-12(8-6-10)25-16(20,21)22/h1-8H,9H2,(H2,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOCAMFQDLFNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=C(C2=CC=C(C=C2)OC(F)(F)F)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BZAD-01
Reactant of Route 2
Reactant of Route 2
BZAD-01
Reactant of Route 3
BZAD-01
Reactant of Route 4
BZAD-01
Reactant of Route 5
BZAD-01
Reactant of Route 6
BZAD-01

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.